molecular formula C28H56OSn2 B1365153 2,5-Bis(tri-n-butylstannyl)furan CAS No. 193361-76-1

2,5-Bis(tri-n-butylstannyl)furan

Cat. No.: B1365153
CAS No.: 193361-76-1
M. Wt: 646.2 g/mol
InChI Key: TWUYAXFJUMLGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known to be used as an agrochemical, organic, and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Bis(tri-n-butylstannyl)furan. For instance, it is known to be light-sensitive and is typically stored at room temperature . It is also considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Preparation Methods

2,5-Bis(tri-n-butylstannyl)furan can be synthesized through several methods. One common synthetic route involves the reaction of furan with tri-n-butylstannyl chloride in the presence of a base such as sodium hydride . The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through column chromatography or recrystallization .

Comparison with Similar Compounds

2,5-Bis(tri-n-butylstannyl)furan is unique due to its specific substitution pattern on the furan ring and the presence of two tri-n-butylstannyl groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the number and position of the stannyl groups .

Properties

IUPAC Name

tributyl-(5-tributylstannylfuran-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYAXFJUMLGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468839
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193361-76-1
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(tri-n-butylstannyl)furan
Reactant of Route 2
Reactant of Route 2
2,5-Bis(tri-n-butylstannyl)furan
Customer
Q & A

Q1: What makes 2,5-Bis(tri-n-butylstannyl)furan a valuable reagent in organic synthesis, particularly for developing new drugs?

A1: this compound is a highly versatile reagent in organic synthesis due to its participation in Stille coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between stannanes, like this compound, and various organic halides or pseudohalides. This capability enables the introduction of a furan ring, a common motif in many bioactive molecules, into diverse chemical structures.

Q2: How does the structure of compounds derived from this compound relate to their biological activity, specifically against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum?

A2: The papers highlight the Structure-Activity Relationship (SAR) of various diamidine compounds synthesized using this compound as a key starting material. [] These compounds are designed to target parasites like Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness), and Plasmodium falciparum, responsible for malaria.

Q3: Can you elaborate on the significance of synthesizing 'reversed' diamidino compounds using this compound in the context of antimicrobial drug discovery?

A3: The synthesis of "reversed" diamidino compounds, facilitated by using this compound in Stille coupling reactions, presents a novel approach to combating antimicrobial resistance. [] These compounds exhibit potent activity against various microorganisms, including Mycobacterium tuberculosis and fungal species like Candida albicans and Aspergillus fumigatus. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.